7-Methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a heterocyclic compound characterized by a fused pyridine and pyrrole ring system. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The molecular formula for this compound is , and it is identified by the CAS number 1082041-08-4. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
The synthesis of 7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile typically involves cyclization processes. One prevalent method includes the reaction of 2-bromo-5-iodopyridine with a base, which facilitates the formation of the pyrrolopyridine core. Subsequent substitution reactions introduce the nitrile group at the 6-position of the pyrrole ring.
The synthetic route often employs palladium-mediated coupling reactions, such as the Sonogashira coupling technique, where an alkyne is introduced to create key intermediates. Following this, base-mediated cyclization leads to the formation of the desired pyrrolopyridine structure. The optimization of reaction conditions—such as temperature, solvent choice, and catalyst type—is crucial for maximizing yield and purity in laboratory settings .
The molecular structure of 7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile features a pyridine ring fused to a pyrrole ring, with a nitrile functional group at position six. This configuration contributes to its chemical reactivity and biological activity.
7-Methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile can undergo several chemical transformations:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance:
The mechanism of action for 7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile primarily revolves around its role as a kinase inhibitor. It binds to the ATP-binding site of specific kinases, such as fibroblast growth factor receptors (FGFRs), inhibiting their activation and disrupting downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism underpins its potential applications in cancer therapy and other diseases linked to aberrant kinase activity .
7-Methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile has several scientific applications:
Palladium-catalyzed cross-coupling reactions are pivotal for constructing the pyrrolo[3,2-c]pyridine core. Suzuki-Miyaura coupling stands out for introducing aryl groups at the C6 position, leveraging brominated precursors. Key studies demonstrate that 6-bromo-1H-pyrrolo[3,2-c]pyridine undergoes coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst. Copper(II) acetate [Cu(OAc)₂] acts as a critical additive, enhancing transmetalation efficiency and suppressing N-1 protonation side reactions. For example, coupling with 3,4,5-trimethoxyphenylboronic acid in 1,4-dioxane/K₂CO₃ at 85°C achieves >90% yield when microwave irradiation (30 min) replaces conventional heating (24 h) . Ligand selection also dictates regioselectivity: bulky phosphine ligands like XPhos minimize C3-arylation byproducts, while electron-deficient ligands accelerate reductive elimination [5].
Table 1: Palladium-Catalyzed Suzuki Coupling Optimization
Precursor | Boronic Acid | Catalyst System | Additive | Yield (%) |
---|---|---|---|---|
6-Bromo-1H-pyrrolo[3,2-c]pyridine | 3,4,5-Trimethoxyphenyl | Pd(PPh₃)₄/K₂CO₃ | Cu(OAc)₂ | 92 |
6-Bromo-1H-pyrrolo[3,2-c]pyridine | Phenyl | Pd(dppf)Cl₂/K₂CO₃ | None | 78 |
6-Bromo-1H-pyrrolo[3,2-c]pyridine | 4-Cyanophenyl | Pd(OAc)₂/XPhos | CuI | 85 |
Core assembly frequently relies on electrophilic cyclization and halogenation. A high-yielding route starts with 2-bromo-5-methylpyridine, oxidized to its N-oxide using m-chloroperbenzoic acid (mCPBA). Subsequent nitration with fuming HNO₃/H₂SO₄ yields 2-bromo-5-methyl-4-nitropyridine 1-oxide, which undergoes iron-acetic acid reductive cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine . Alternatively, microwave-assisted domino cyclization of 2-alkynyl-6-iodoanilines with o-bromobenzenethiols using CuI catalysis constructs the core in 26 min (89% yield), far faster than thermal methods (24 h). For C6 cyanation, bromo intermediates are treated with Zn(CN)₂/Pd(PPh₃)₄ under inert conditions [5]. Dimesylation (e.g., using methanesulfonyl chloride) protects reactive sites prior to functionalization, enabling selective C6 substitution [4].
Table 2: Cyclization Methods for Core Synthesis
Method | Conditions | Time | Yield (%) | Advantage |
---|---|---|---|---|
Electrophilic cyclization | mCPBA → HNO₃/H₂SO₄ → Fe/AcOH | 12 h | 75 | Scalable |
Microwave domino cyclization | CuI, DMF, 120°C | 26 min | 89 | Rapid, high purity |
Reductive cyclization | Iron powder, acetic acid, 80°C | 4 h | 82 | Avoids toxic catalysts |
The methyl group at C7 and cyano group at C6 offer distinct modification pathways. The methyl group undergoes directed ortho-lithiation using n-BuLi at -78°C, enabling formylation (DMF quench) or carboxylation (CO₂ quench). Oxidation to carboxylic acids employs KMnO₄ under phase-transfer conditions, though over-oxidation risks necessitate careful stoichiometry control [7]. The cyano group is hydrolyzed to carboxylic acids via refluxing 6N HCl (12 h, 70% yield) or selectively reduced to aminomethyl using DIBAL-H in toluene (-78°C). For amide formation, cyano groups react with hydroxylamine to generate amidoximes, precursors to heterocyclic scaffolds like tetrazoles . Protecting group strategies are essential: 3,4,5-trimethoxyphenyl at N-1 stabilizes the core during functionalization and is cleaved by TFA/CH₂Cl₂ (1:1) without side reactions .
Table 3: Functionalization Reactions of Key Substituents
Group | Reaction | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|---|
C6-CN | Hydrolysis | 6N HCl, reflux, 12 h | Carboxylic acid | 70 |
C6-CN | Reduction | DIBAL-H, toluene, -78°C | Aminomethyl | 65 |
C7-CH₃ | Oxidation | KMnO₄, TBAB, H₂O, 60°C | Carboxylic acid | 58 |
C7-CH₃ | Lithiation/Alkylation | n-BuLi, DMF, -78°C | Aldehyde | 72 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: